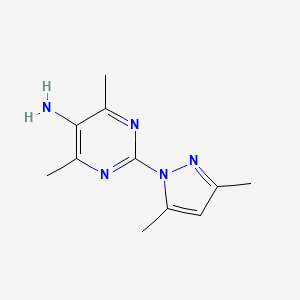
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative. One common method involves the nucleophilic substitution reaction where 3,5-dimethylpyrazole reacts with 4,6-dimethyl-5-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Agriculture: The compound is studied for its use as a plant growth regulator and pesticide.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives
- Bis(pyrazolyl)methanes
- Imidazole containing compounds
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is unique due to its dual ring structure combining pyrazole and pyrimidine, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets and exhibit diverse activities compared to compounds with only one type of ring structure.
属性
分子式 |
C11H15N5 |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C11H15N5/c1-6-5-7(2)16(15-6)11-13-8(3)10(12)9(4)14-11/h5H,12H2,1-4H3 |
InChI 键 |
FDJDMBCHBQHJSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)C)N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)

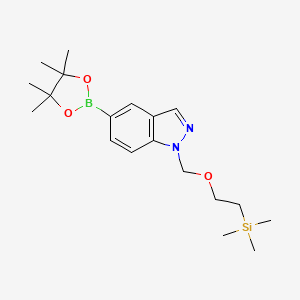
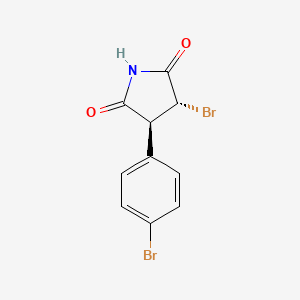
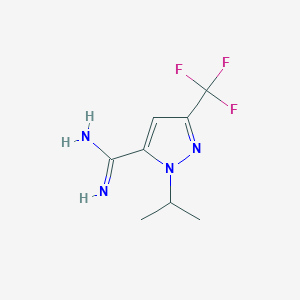
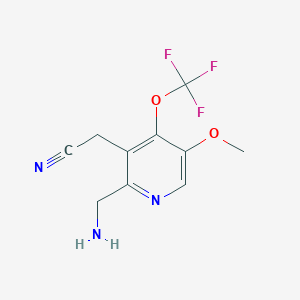
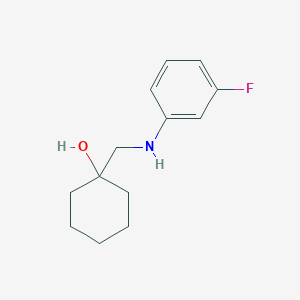

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

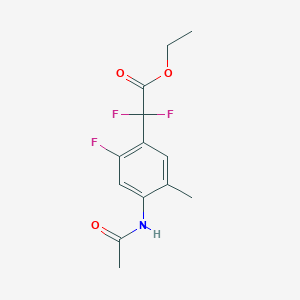
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)
